![molecular formula C13H11ClN2O3 B12511490 [1-(furan-2-yl)ethylidene]amino N-(4-chlorophenyl)carbamate](/img/structure/B12511490.png)
[1-(furan-2-yl)ethylidene]amino N-(4-chlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(furan-2-yl)ethylidene]amino N-(4-chlorophenyl)carbamate: is an organic compound that features a furan ring, a chlorophenyl group, and a carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(furan-2-yl)ethylidene]amino N-(4-chlorophenyl)carbamate typically involves the following steps:
Formation of the Furan-2-yl Intermediate: The furan-2-yl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Carbamate Moiety: The carbamate group is introduced by reacting an amine with a chloroformate or carbamoyl chloride under controlled conditions.
Coupling Reaction: The final step involves coupling the furan-2-yl intermediate with the carbamate moiety in the presence of a suitable catalyst, such as a palladium complex, under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity by optimizing reaction conditions, such as temperature, pressure, and solvent choice.
化学反応の分析
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine and alcohol derivatives.
Substitution: Various substituted chlorophenyl derivatives.
科学的研究の応用
[1-(furan-2-yl)ethylidene]amino N-(4-chlorophenyl)carbamate: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of [1-(furan-2-yl)ethylidene]amino N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
[1-(furan-2-yl)ethylidene]amino N-(4-bromophenyl)carbamate: Similar structure but with a bromine atom instead of chlorine.
[1-(furan-2-yl)ethylidene]amino N-(4-methylphenyl)carbamate: Similar structure but with a methyl group instead of chlorine.
[1-(furan-2-yl)ethylidene]amino N-(4-nitrophenyl)carbamate: Similar structure but with a nitro group instead of chlorine.
Uniqueness
- The presence of the chlorophenyl group in [1-(furan-2-yl)ethylidene]amino N-(4-chlorophenyl)carbamate imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets.
- Compared to its analogs, this compound may exhibit distinct pharmacological profiles and material properties due to the specific effects of the chlorine substituent.
特性
分子式 |
C13H11ClN2O3 |
|---|---|
分子量 |
278.69 g/mol |
IUPAC名 |
[1-(furan-2-yl)ethylideneamino] N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H11ClN2O3/c1-9(12-3-2-8-18-12)16-19-13(17)15-11-6-4-10(14)5-7-11/h2-8H,1H3,(H,15,17) |
InChIキー |
BMKQIRMLOVMLNU-UHFFFAOYSA-N |
正規SMILES |
CC(=NOC(=O)NC1=CC=C(C=C1)Cl)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;trihydrate](/img/structure/B12511411.png)
![2,5-dimethoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide](/img/structure/B12511416.png)
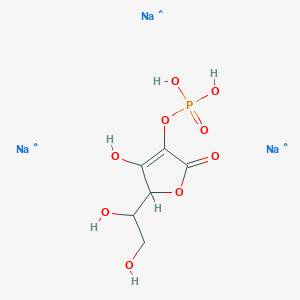
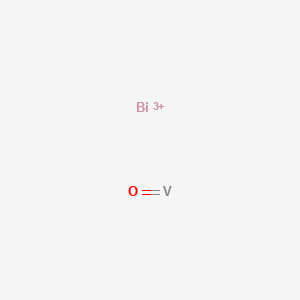
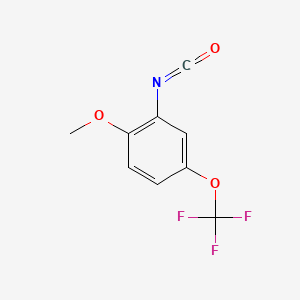
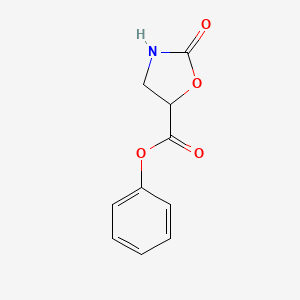
![9H-fluoren-9-ylmethyl N-{1-[methoxy(methyl)carbamoyl]-3-(triphenylmethylcarbamoyl)propyl}carbamate](/img/structure/B12511454.png)

![Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12511472.png)

![2-Benzyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B12511483.png)
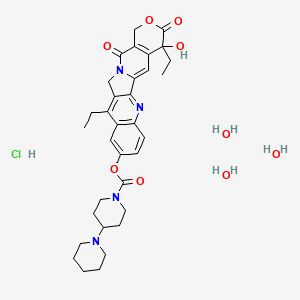
![3-[(Tert-butoxycarbonyl)amino]-2-acetamidopropanoic acid](/img/structure/B12511500.png)
![7-Borono-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B12511503.png)
